

Application Notes & Protocols for the Quantitative Analysis of 2-(2- Methoxyphenyl)acetohydrazide

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Compound of Interest

Compound Name:	2-(2-Methoxyphenyl)acetohydrazide
CAS No.:	34547-26-7
Cat. No.:	B1369199

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Abstract

This document provides a detailed guide to the primary analytical methodologies for the accurate quantification of **2-(2-Methoxyphenyl)acetohydrazide**. Intended for researchers, quality control analysts, and drug development professionals, these notes offer in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section elucidates the scientific principles behind the method, provides step-by-step experimental protocols, and outlines a framework for method validation in accordance with international standards, ensuring the generation of reliable and reproducible data.

Introduction: The Need for Precise Quantification

2-(2-Methoxyphenyl)acetohydrazide (C₉H₁₂N₂O₂) is a hydrazide derivative that serves as a crucial building block in synthetic organic chemistry and is investigated for its potential pharmacological activities. The hydrazide functional group is a key component in a variety of pharmaceutically active compounds. Accurate and precise quantification of this analyte is paramount for multiple applications, including:

- Purity Assessment: Determining the purity of the synthesized compound and identifying potential impurities.
- Stability Studies: Monitoring the degradation of the analyte under various storage conditions.
- Reaction Kinetics: Tracking the consumption or formation of the compound in chemical reactions.
- Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.

The choice of analytical method is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents three robust methods, ranging from the highly specific chromatographic techniques to the rapid spectrophotometric analysis. The foundation of any reliable analytical procedure is a rigorous validation process to demonstrate its suitability for the intended purpose.^{[1][2]} This principle is a cornerstone of the protocols described herein.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: This method is the gold standard for the quantification of non-volatile and thermally stable organic molecules like **2-(2-Methoxyphenyl)acetohydrazide**. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The methoxyphenyl moiety acts as a chromophore, allowing for sensitive detection using a UV detector. The specificity and resolving power of HPLC make it ideal for analyzing the analyte in complex mixtures.

Experimental Protocol

2.1.1 Instrumentation & Materials

- HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
- Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (18.2 MΩ·cm), Potassium phosphate monobasic, Orthophosphoric acid.
- Reference Standard: **2-(2-Methoxyphenyl)acetohydrazide** (purity ≥ 98%).

2.1.2 Chromatographic Conditions

- Mobile Phase: Isocratic mixture of 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile (60:40, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 238 nm (Note: This should be confirmed by running a UV scan of the analyte in the mobile phase).[3]
- Run Time: Approximately 10 minutes.

2.1.3 Preparation of Solutions

- Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of **2-(2-Methoxyphenyl)acetohydrazide** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

- **Sample Solution:** Accurately weigh a quantity of the sample expected to contain 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

2.1.4 **System Suitability** Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is $\leq 2.0\%$ and the theoretical plates are ≥ 2000 .

Method Validation Framework

The developed method must be validated according to ICH guidelines to ensure its performance.^{[4][5]}

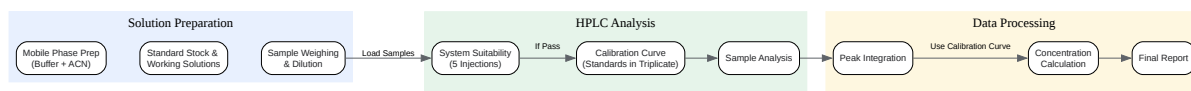
- **Specificity:** Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
- **Linearity:** Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression.
- **Accuracy (Recovery):** Spike a placebo sample with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percentage recovery.
- **Precision:**
 - **Repeatability:** Analyze six independent preparations of the sample at 100% of the target concentration on the same day.
 - **Intermediate Precision:** Repeat the analysis on a different day with a different analyst or instrument.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Calculate based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$).

Data Presentation

Table 1: Typical HPLC-UV Method Validation Parameters

Parameter	Acceptance Criteria	Typical Result
Linearity Range	5 - 100 µg/mL	5 - 100 µg/mL
Correlation Coefficient (r ²)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)		
- Repeatability	≤ 2.0%	0.85%
- Intermediate Precision	≤ 2.0%	1.15%
LOD	Report Value	0.5 µg/mL
LOQ	Report Value	1.5 µg/mL

Workflow Visualization



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Caption: Workflow for the quantification of **2-(2-Methoxyphenyl)acetohydrazide** by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS offers exceptional sensitivity and specificity, making it suitable for trace-level quantification or when dealing with complex matrices. Due to the polar nature and potential thermal lability of the hydrazide group, a derivatization step is employed.[6] Reacting the analyte with an agent like acetone forms a more volatile and thermally stable acetone azine, which is amenable to GC analysis.[7][8] The gas chromatograph separates the

derivatized analyte from other components based on boiling point and polarity, and the mass spectrometer provides definitive identification and quantification based on its unique mass fragmentation pattern.

Experimental Protocol

3.1.1 Instrumentation & Materials

- GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
- Analytical column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 μ m film thickness.[9]
- Reagents: Acetone (GC grade), Dichloromethane (GC grade), Anhydrous sodium sulfate.
- Reference Standard: **2-(2-Methoxyphenyl)acetohydrazide** (purity \geq 98%).

3.1.2 Derivatization Procedure

- To 1 mL of the sample or standard solution in dichloromethane, add 100 μ L of acetone.
- Vortex the mixture for 30 seconds.
- Allow the reaction to proceed at room temperature for 20 minutes to ensure complete formation of the acetone azine derivative.
- The derivatized solution is now ready for injection.

3.1.3 GC-MS Conditions

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 250 $^{\circ}$ C.
- Injection Mode: Splitless (or appropriate split ratio depending on concentration).
- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (use a prominent, specific ion from the derivatized analyte's mass spectrum) and Full Scan for identification.

3.1.4 Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
- Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with dichloromethane. Derivatize each standard as described in section 3.1.2.
- Sample Solution: Prepare the sample in dichloromethane to an expected concentration within the calibration range. Derivatize as described in section 3.1.2.

Method Validation Framework

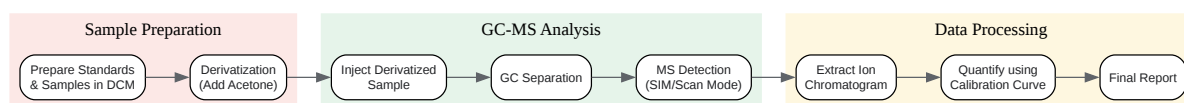
Validation follows similar principles to HPLC, with an emphasis on the specificity afforded by MS.^{[5][10]} The consistency of the derivatization reaction should also be assessed.

Data Presentation

Table 2: Typical GC-MS Method Validation Parameters

Parameter	Acceptance Criteria	Typical Result
Linearity Range	0.1 - 10 µg/mL	0.1 - 10 µg/mL
Correlation Coefficient (r ²)	≥ 0.998	0.9991
Accuracy (% Recovery)	95.0% - 105.0%	97.8% - 103.5%
Precision (% RSD)		
- Repeatability	≤ 5.0%	3.2%
LOD	Report Value	0.02 µg/mL
LOQ	Report Value	0.08 µg/mL

Workflow Visualization



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Caption: Workflow for the quantification of **2-(2-Methoxyphenyl)acetohydrazide** by GC-MS.

Method 3: UV-Vis Spectrophotometry

Principle of Causality: This technique provides a rapid and straightforward method for quantification in samples where the analyte is known to be the primary absorbing species at a specific wavelength. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. This method is highly accessible but lacks the specificity of chromatographic techniques, making it unsuitable for complex matrices with potentially interfering substances.

Experimental Protocol

4.1.1 Instrumentation & Materials

- Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.
- Reagents: Methanol (Spectrophotometric grade).
- Reference Standard: **2-(2-Methoxyphenyl)acetohydrazide** (purity \geq 98%).

4.1.2 Determination of Wavelength of Maximum Absorbance (λ_{\max})

- Prepare a \sim 10 $\mu\text{g/mL}$ solution of the reference standard in methanol.
- Scan the solution from 400 nm to 200 nm against a methanol blank.
- The wavelength exhibiting the highest absorbance is the λ_{\max} .^[11] For methoxyphenyl compounds, this is typically in the 230-280 nm range.^{[12][13]}

4.1.3 Preparation of Solutions

- Standard Stock Solution (500 $\mu\text{g/mL}$): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 $\mu\text{g/mL}$) by serially diluting the stock solution with methanol.
- Sample Solution: Prepare the sample in methanol to an expected concentration that results in an absorbance reading within the linear range (typically 0.2 - 0.8 AU).

4.1.4 Quantification Procedure

- Set the spectrophotometer to the predetermined λ_{\max} .
- Zero the instrument using a methanol blank.
- Measure the absorbance of each working standard solution and the sample solution.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of the sample from the calibration curve using its measured absorbance.

Method Validation Framework

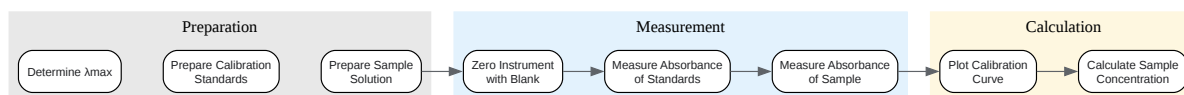
Validation focuses on linearity, accuracy, and precision within a defined concentration range. Specificity is limited and must be addressed by ensuring the sample matrix does not contain interfering chromophores.[10]

Data Presentation

Table 3: Typical UV-Vis Method Validation Parameters

Parameter	Acceptance Criteria	Typical Result
λ_{max}	Report Value	245 nm
Linearity Range	2 - 20 $\mu\text{g/mL}$	2 - 20 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999	0.9993
Accuracy (% Recovery)	98.0% - 102.0%	99.1% - 101.5%
Precision (% RSD)		
- Repeatability	$\leq 2.0\%$	1.3%

Workflow Visualization



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Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Comparative Summary of Methods

The selection of the most appropriate analytical method depends on the specific analytical challenge.

Table 4: Comparison of Analytical Methods

Feature	HPLC-UV	GC-MS (with Derivatization)	UV-Vis Spectrophotometry
Specificity	High	Very High	Low
Sensitivity	Moderate	Very High	Low
Sample Throughput	Moderate	Low	High
Cost / Complexity	Moderate	High	Low
Best For	Routine QC, purity analysis, stability studies	Trace analysis, impurity identification, complex matrices	Quick checks of pure substances, simple formulations

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